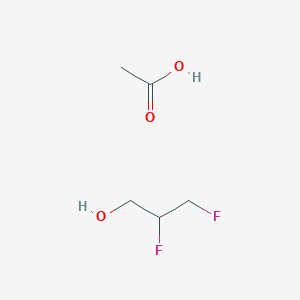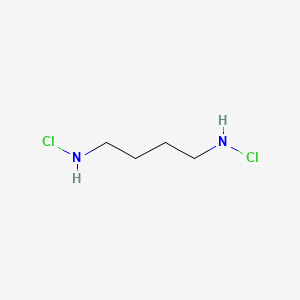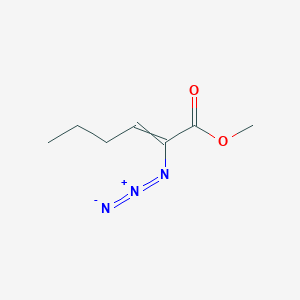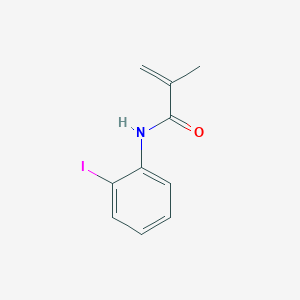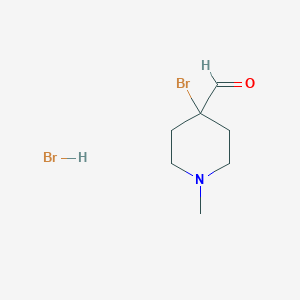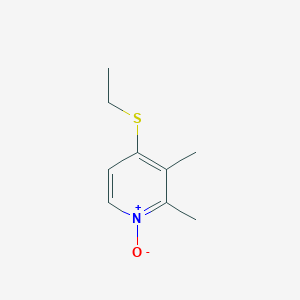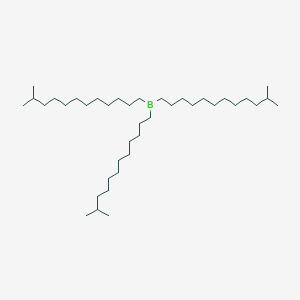
Tris(11-methyldodecyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(11-methyldodecyl)borane is an organoboron compound characterized by the presence of three 11-methyldodecyl groups attached to a central boron atom. This compound belongs to the broader class of boranes, which are known for their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(11-methyldodecyl)borane typically involves the reaction of boron trihalides with 11-methyldodecyl lithium or Grignard reagents. The general reaction can be represented as follows:
BCl3+3RLi→B(R)3+3LiCl
where R represents the 11-methyldodecyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tris(11-methyldodecyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 11-methyldodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the 11-methyldodecyl groups.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes or other substituted boranes.
Scientific Research Applications
Tris(11-methyldodecyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tris(11-methyldodecyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich species, facilitating their transformation into desired products.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar applications.
Tris(dimethylamino)borane: Another organoboron compound with different substituents, used in organic synthesis and catalysis.
Uniqueness
Tris(11-methyldodecyl)borane is unique due to the presence of long alkyl chains, which impart distinct solubility and reactivity properties compared to other boranes. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects.
Properties
CAS No. |
106787-52-4 |
|---|---|
Molecular Formula |
C39H81B |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
tris(11-methyldodecyl)borane |
InChI |
InChI=1S/C39H81B/c1-37(2)31-25-19-13-7-10-16-22-28-34-40(35-29-23-17-11-8-14-20-26-32-38(3)4)36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI Key |
CFPUMRFPWVCWAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCCCC(C)C)(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


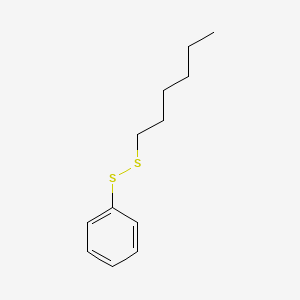
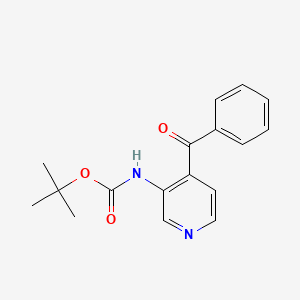
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
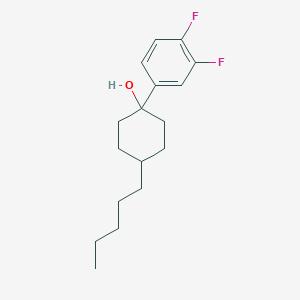
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
